![molecular formula C13H14N2O2 B2431568 Ethyl [(2-cyano-2-phenylvinyl)amino]acetate CAS No. 1164501-12-5](/img/structure/B2431568.png)
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate, also known as ethyl cyanoacetate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a key intermediate in the synthesis of various organic compounds and has been found to exhibit interesting biochemical and physiological effects. In
Scientific Research Applications
1. Organic Synthesis and Reaction Studies
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate and its derivatives are explored in the synthesis of various organic compounds. For instance, the reaction of similar compounds like Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanomethylene compounds has been investigated, leading to the formation of acetic acid derivatives and further conversion into different organic compounds (Hachiyama et al., 1983). Similarly, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement process has been demonstrated for the synthesis of hydroxamic acids and ureas (Thalluri et al., 2014).
2. Development of Novel Chemical Entities
Researchers have utilized Ethyl [(2-cyano-2-phenylvinyl)amino]acetate analogs in the development of new chemical entities. For example, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in synthesizing a novel series of α-ketoamide derivatives, showing its utility in developing new chemical frameworks (El‐Faham et al., 2013).
3. Pharmaceutical Research
In the pharmaceutical domain, derivatives of Ethyl [(2-cyano-2-phenylvinyl)amino]acetate have been studied for their potential antitumor activity. For example, the synthesis and structural analysis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate has been carried out, highlighting its potential in cancer treatment research (Liu et al., 2018).
4. Material Science Applications
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate and related compounds find applications in material science, particularly in microencapsulation techniques. Studies have been conducted using ethyl acetate as a dispersed solvent in the preparation of microspheres, demonstrating its utility in controlled release formulations (Sah, 1997).
5. Solubility and Thermodynamics Studies
Understanding the solubility and thermodynamics of Ethyl [(2-cyano-2-phenylvinyl)amino]acetate derivatives is crucial for their applications. Research on the solubility of Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in various organic solvents has provided valuable data for its purification and crystallization processes (Han et al., 2016).
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to build various organic heterocycles , which suggests that they may be involved in a variety of biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its solid form and melting point of 95 - 96 degrees , may influence its bioavailability.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have significant biological effects.
properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-phenylethenyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14)11-6-4-3-5-7-11/h3-7,9,15H,2,10H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSNLJIIALDCAC-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C(\C#N)/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.